E3 Ligase Ligand-linker Conjugate 72
Description
The Ubiquitin-Proteasome System: A Foundation for Protein Homeostasis Manipulation
The cell maintains a healthy equilibrium of proteins, known as protein homeostasis, through a sophisticated quality control mechanism called the Ubiquitin-Proteasome System (UPS). mdpi.comyoutube.com This pathway is responsible for the degradation of most short-lived, damaged, or misfolded proteins within eukaryotic cells. mdpi.comnih.gov The process involves two major steps: first, a small protein called ubiquitin is attached to a target protein in a process called ubiquitination. frontiersin.org This tagging is carried out by a cascade of enzymes: E1 (ubiquitin-activating), E2 (ubiquitin-conjugating), and E3 (ubiquitin ligase) enzymes. youtube.com The E3 ligase is crucial as it provides substrate specificity, recognizing specific proteins that are to be marked for destruction. Once a protein is tagged with a chain of ubiquitin molecules, it is recognized by the 26S proteasome, a large protein complex that acts as a cellular recycling plant. nih.govfrontiersin.org The proteasome unfolds and breaks down the tagged protein into small peptides, and the ubiquitin molecules are released to be used again. frontiersin.org By hijacking this natural disposal system, scientists can selectively eliminate disease-causing proteins. nih.gov
Architectural and Mechanistic Principles of Heterobifunctional Degraders
Heterobifunctional degraders like PROTACs are engineered molecules with three distinct components that work in concert to achieve targeted protein degradation. broadpharm.comfrontiersin.org
This part of the PROTAC, often called the "anchor," is a ligand that binds to a specific E3 ubiquitin ligase. broadpharm.com By recruiting an E3 ligase, the PROTAC brings the cell's degradation machinery to the protein of interest. sigmaaldrich.com While there are over 600 E3 ligases in humans, research has predominantly focused on a select few, with ligands for Cereblon (CRBN) and von Hippel-Lindau (VHL) being the most widely used in PROTAC design. nih.govnih.gov
The linker is the chemical bridge that connects the E3 ligase ligand to the POI-binding moiety. bldpharm.com Far from being a passive spacer, the linker's design is critical to a PROTAC's success. axispharm.comprecisepeg.com Its length, rigidity, and chemical composition influence the formation and stability of the crucial ternary complex (E3 ligase-PROTAC-POI). nih.govnih.gov The linker must orient the two ligands in a way that allows for productive ubiquitination of the target protein. axispharm.com Properties like solubility and cell permeability are also heavily influenced by the linker's structure, with common motifs including polyethylene (B3416737) glycol (PEG) chains and more rigid structures like piperazine (B1678402) rings. broadpharm.comprecisepeg.com
Significance of E3 Ligase Ligand-linker Conjugates in Modern Targeted Protein Degradation Research
The modular nature of PROTACs has led to the development of powerful research tools known as E3 ligase ligand-linker conjugates. medchemexpress.com These molecules, such as E3 Ligase Ligand-linker Conjugate 72 , are pre-synthesized building blocks that consist of an E3 ligase ligand already attached to a linker with a reactive functional group at its end. sigmaaldrich.combio-techne.com
This compound is a VHL ligand-based conjugate. glpbio.com Specifically, it incorporates a derivative of the well-characterized VHL ligand, (S,R,S)-AHPC, connected to a linker. The value of such conjugates lies in their ability to dramatically streamline the discovery of new degraders. Researchers can take a known ligand for a protein of interest and, using straightforward chemistry, attach it to a library of different E3 ligase ligand-linker conjugates. sigmaaldrich.comdigitellinc.com This parallel synthesis approach allows for the rapid generation and screening of numerous PROTAC candidates, enabling systematic optimization of the linker type, length, and attachment point to find the most effective degrader. digitellinc.com This strategy accelerates the development of novel therapeutics by simplifying a complex chemical synthesis process into a more efficient, modular assembly. sigmaaldrich.com
Data Tables
Table 1: Physicochemical Properties of a Representative VHL Ligand-Linker Conjugate
This table provides illustrative data for a typical Von Hippel-Lindau (VHL) E3 ligase ligand conjugated with a short Polyethylene Glycol (PEG) linker, similar in class to this compound.
| Property | Value | Source |
| Compound Class | VHL Ligand-Linker Conjugate | glpbio.com |
| VHL Ligand Base | (S,R,S)-AHPC derivative | glpbio.com |
| Typical Linker Type | PEG (Polyethylene Glycol) | glpbio.com |
| Molecular Formula | C29H43N5O6 (Example) | N/A |
| Molecular Weight | ~573.68 g/mol (Example) | N/A |
| Terminal Group | Amine (for conjugation) | glpbio.com |
Note: Specific values for molecular formula and weight are for a representative compound (VH032-PEG2-NH2) and serve as an example for this class of molecules.
Defining the E3 Ligase Ligand-linker Conjugate Class
E3 Ligase Ligand-linker Conjugates are synthetic molecules that form a crucial part of a PROTAC. medchemexpress.comtargetmol.com A PROTAC itself is a heterobifunctional molecule, meaning it has two distinct functional ends connected by a chemical linker. nih.gov One end binds to the target protein of interest (the protein intended for destruction), while the other end recruits an E3 ubiquitin ligase. This induced proximity triggers the transfer of ubiquitin, a small regulatory protein, to the target protein. This "tagging" marks the target protein for degradation by the proteasome, the cell's protein disposal machinery. nih.govnih.gov
The E3 Ligase Ligand-linker Conjugate represents one-half of the PROTAC molecule: it comprises the E3 ligase-binding component and the linker. medchemexpress.comrndsystems.com These conjugates are essentially advanced chemical building blocks, designed to be readily coupled with a ligand for a specific target protein to create a complete and functional PROTAC. rndsystems.com The most commonly recruited E3 ligases in PROTAC design are von Hippel-Lindau (VHL) and Cereblon (CRBN). nih.govnih.gov Consequently, the ligands in these conjugates are designed to bind with high affinity to these ligases.
Role of Optimized Conjugates, Exemplified by this compound, in Advancing Degradation Efficiency
The efficiency of a PROTAC is often measured by its DC50 value (the concentration at which 50% of the target protein is degraded) and its Dmax (the maximum percentage of protein degradation achievable). The optimization of the E3 ligase ligand and the linker is a key strategy to enhance these parameters. Researchers systematically modify these components to improve binding affinity, ternary complex formation, and ultimately, the speed and extent of protein degradation. nih.gov
This compound is a prime example of such a building block, identified as (S,R,S)-AHPC-PEG2-NH2 hydrochloride , with the CAS number 2097973-72-1 . caltagmedsystems.co.uk This specific conjugate is composed of:
An E3 Ligase Ligand: It incorporates the (S,R,S)-AHPC (or VH032) moiety, a potent ligand for the VHL E3 ligase. medchemexpress.combroadpharm.com The VH032 ligand is a well-established and frequently used VHL binder in the development of PROTACs. nih.govbroadpharm.comresearchgate.net
A Linker: It features a 2-unit polyethylene glycol (PEG) linker. medchemexpress.comcaltagmedsystems.co.uk PEG linkers are known to improve the solubility and pharmacokinetic properties of the resulting PROTAC. The specific length of the linker is a critical factor that is often varied during the optimization process to achieve the ideal distance and orientation between the E3 ligase and the target protein.
A Reactive Handle: The conjugate is terminated with an amine group (-NH2), which provides a convenient point of attachment for a target protein ligand through a variety of chemical reactions. medchemexpress.comcaltagmedsystems.co.uk
The optimization of conjugates like this compound is crucial for advancing degradation efficiency. By providing a pre-synthesized, well-characterized VHL ligand and linker combination, it streamlines the process of creating new PROTACs. Researchers can then focus on developing ligands for new protein targets and readily conjugate them to this optimized "backbone."
While specific degradation efficiency data for PROTACs derived from Conjugate 72 is not broadly published, the principles of its design are central to the optimization of protein degraders. For instance, studies have shown that varying the linker length or the attachment point on the E3 ligase ligand can dramatically impact the degradation potency of the final PROTAC. An optimized conjugate like number 72 represents a specific data point in this multidimensional optimization landscape, offering a balance of VHL binding and favorable linker characteristics for the synthesis of potentially highly efficient protein degraders.
Below are tables detailing the properties of this compound and an illustrative example of the type of data generated during PROTAC optimization.
Table 1: Properties of this compound
| Property | Value |
|---|---|
| Compound Name | This compound |
| Synonyms | (S,R,S)-AHPC-PEG2-NH2 hydrochloride, VH032-PEG2-NH2 hydrochloride |
| CAS Number | 2097973-72-1 |
| Molecular Formula | C28H41N5O6S · HCl |
| E3 Ligase Ligand | (S,R,S)-AHPC (VH032) |
| Target E3 Ligase | von Hippel-Lindau (VHL) |
| Linker Type | 2-unit Polyethylene Glycol (PEG) |
| Reactive Group | Amine (-NH2) |
| Intended Use | Synthesis of PROTACs |
Table 2: Illustrative Data on PROTAC Optimization This table is for illustrative purposes to show typical data from PROTAC development and does not represent actual data for Conjugate 72.
| PROTAC | E3 Ligand | Linker | Target Protein | DC50 (nM) |
|---|---|---|---|---|
| PROTAC A | VH032 | PEG2 | Protein X | 50 |
| PROTAC B | VH032 | PEG4 | Protein X | 15 |
| PROTAC C | VH032 | PEG6 | Protein X | 80 |
Properties
Molecular Formula |
C36H49N5O8S |
|---|---|
Molecular Weight |
711.9 g/mol |
IUPAC Name |
tert-butyl 4-[2-[[5-[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]-1,2-oxazol-3-yl]oxy]ethoxy]piperidine-1-carboxylate |
InChI |
InChI=1S/C36H49N5O8S/c1-22(2)31(29-18-30(39-49-29)47-16-15-46-27-11-13-40(14-12-27)35(45)48-36(4,5)6)34(44)41-20-26(42)17-28(41)33(43)37-19-24-7-9-25(10-8-24)32-23(3)38-21-50-32/h7-10,18,21-22,26-28,31,42H,11-17,19-20H2,1-6H3,(H,37,43)/t26-,28+,31+/m1/s1 |
InChI Key |
MAOLMRIHTGNOGE-RDLJJFNOSA-N |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C4=CC(=NO4)OCCOC5CCN(CC5)C(=O)OC(C)(C)C)C(C)C)O |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C4=CC(=NO4)OCCOC5CCN(CC5)C(=O)OC(C)(C)C)C(C)C)O |
Origin of Product |
United States |
Molecular Basis of E3 Ubiquitin Ligase Engagement in Targeted Protein Degradation
Structural and Functional Diversity of E3 Ubiquitin Ligases Utilized in PROTAC Design
While the human genome encodes a vast number of E3 ligases, only a handful have been effectively utilized in the design of PROTACs. scienceopen.comnih.gov The most prominently used E3 ligases in PROTAC development are Cereblon (CRBN) and Von Hippel-Lindau (VHL), largely due to the availability of well-characterized, high-affinity small molecule ligands. nih.govresearchgate.net The choice of E3 ligase can significantly influence a PROTAC's effectiveness, as different ligases may have varying expression levels across different tissues and may interact differently with the target protein within the ternary complex. nih.govresearchgate.net This has led to ongoing research to expand the repertoire of usable E3 ligases to enhance the specificity and applicability of targeted protein degradation. nih.gov
Cereblon (CRBN) is a substrate receptor for the Cullin-4-RING E3 ubiquitin ligase (CRL4) complex. frontiersin.org Ligands for CRBN, such as thalidomide (B1683933) and its derivatives (immunomodulatory imide drugs or IMiDs), have been extensively studied. frontiersin.orgmedchemexpress.com When these ligands bind to CRBN, they effectively remodel the substrate-binding surface of the E3 ligase. frontiersin.org This altered surface can then recognize and bind to proteins that are not natural substrates of CRBN, known as neo-substrates. elifesciences.org In the context of a PROTAC, the POI is brought to CRBN as a neo-substrate. This leads to the ubiquitination and subsequent degradation of transcription factors like Ikaros (IKZF1) and Aiolos (IKZF3), which is the basis for the therapeutic effects of IMiDs in certain cancers. frontiersin.org The development of PROTACs has leveraged this mechanism by attaching ligands for various POIs to a CRBN-binding moiety. nih.gov
| Ligand | Derived From | PROTAC Application Example | Target Protein |
|---|---|---|---|
| Pomalidomide | Thalidomide | dBET1 | BRD4 |
| Lenalidomide | Thalidomide | ARV-471 | Estrogen Receptor (ER) |
| Thalidomide | - | ARV-110 | Androgen Receptor (AR) |
The Von Hippel-Lindau (VHL) protein is the substrate recognition component of the CRL2VHL E3 ligase complex. researchgate.net In normal cellular function, VHL recognizes and binds to the alpha subunit of hypoxia-inducible factor (HIF-1α) when a specific proline residue on HIF-1α is hydroxylated, which occurs in the presence of oxygen. researchgate.nettandfonline.com This interaction leads to the ubiquitination and degradation of HIF-1α. researchgate.net The development of small molecule ligands that mimic the hydroxylated proline of HIF-1α has enabled the recruitment of VHL for targeted protein degradation. researchgate.net These ligands, such as VH032 and its derivatives, bind to VHL with high affinity, allowing for the construction of potent PROTACs that can target a wide range of proteins for degradation. nih.govresearchgate.net
| Ligand | Binding Affinity (Kd) to VHL | Notable PROTAC | Target Protein |
|---|---|---|---|
| VH032 | ~185 nM | MZ1 | BRD4 |
| (S,R,S)-AHPC | - | ARV-771 (an early BET degrader) | BET proteins |
| VH101 | - | Used in various research PROTACs | Multiple |
To overcome the limitations of relying solely on CRBN and VHL, researchers are actively exploring other E3 ligases for PROTAC development. nih.gov
MDM2 (Mouse double minute 2 homolog): MDM2 is an E3 ligase that is a key negative regulator of the p53 tumor suppressor. scienceopen.commdpi.com Small molecule inhibitors of the MDM2-p53 interaction, such as nutlins, have been repurposed as MDM2-recruiting ligands in PROTACs. frontiersin.orgscienceopen.com These PROTACs can either target MDM2 itself for degradation or use MDM2 to degrade other proteins of interest. scienceopen.comnih.gov However, MDM2-based PROTACs have generally shown lower efficiency compared to their CRBN and VHL counterparts. scienceopen.comscienceopen.com
cIAP1 (Cellular inhibitor of apoptosis 1): cIAP1 is a member of the inhibitor of apoptosis protein (IAP) family, which also possesses E3 ligase activity. frontiersin.org Ligands for cIAP, often based on SMAC mimetics, have been incorporated into PROTACs to induce the degradation of target proteins. frontiersin.org
The exploration of these and other E3 ligases, such as RNF4, RNF114, and DCAF15, is a burgeoning area of research aimed at expanding the toolbox for targeted protein degradation. frontiersin.orgnih.gov
Factors Governing E3 Ligase Selectivity and Promiscuity within PROTAC Systems
The selectivity of a PROTAC is not solely determined by the binding affinity of the warhead for the target protein. The interactions within the ternary complex play a crucial and often dominant role in defining which proteins are degraded. This has led to the observation of both selectivity and promiscuity in PROTAC systems that can be rationally modulated.
Several key factors govern the selectivity and potential promiscuity of E3 ligase engagement in PROTAC-mediated protein degradation:
Protein-Protein Interactions (PPIs) within the Ternary Complex: The formation of the ternary complex can be cooperative, non-cooperative, or even anti-cooperative. Positive cooperativity, where the binding of one protein to the PROTAC enhances the binding of the second, often leads to a more stable ternary complex and more efficient degradation. These cooperative interactions arise from the formation of new, favorable protein-protein contacts between the E3 ligase and the target protein at the interface of the ternary complex. Conversely, steric clashes or unfavorable interactions can lead to negative cooperativity, destabilizing the complex and preventing degradation, even if the PROTAC binds to both proteins individually.
Linker Composition and Length: The linker is not merely a passive connector but plays an active role in determining the geometry and stability of the ternary complex. The length, rigidity, and chemical composition of the linker dictate the relative orientation of the E3 ligase and the target protein. A linker that is too short may lead to steric hindrance, while an excessively long or flexible linker may not effectively bring the two proteins into a productive orientation for ubiquitination. The linker's properties can influence the aforementioned protein-protein interactions, thereby modulating degradation selectivity.
E3 Ligase and Target Protein Expression Levels: The cellular abundance of both the E3 ligase and the target protein can influence PROTAC efficacy and selectivity. Low expression levels of the recruited E3 ligase can become a rate-limiting factor for ternary complex formation and subsequent degradation.
Intrinsic E3 Ligase-Target Protein Affinity: While a PROTAC induces a new interaction, any pre-existing, albeit weak, affinity between the E3 ligase and the target protein can contribute to the stability of the ternary complex and enhance degradation selectivity.
Availability of Surface Lysines: For a protein to be degraded, it must be ubiquitinated. The orientation of the target protein within the ternary complex, dictated by the PROTAC, must expose accessible lysine (B10760008) residues to the E2-conjugating enzyme associated with the E3 ligase. If the accessible lysines are buried within the protein structure in the context of the ternary complex, degradation will be inefficient, regardless of the complex's stability.
These factors highlight that PROTAC selectivity is a complex interplay of binary binding affinities, ternary complex stability, and the cellular environment. Researchers can exploit these principles to design highly selective PROTACs, even when using a promiscuous warhead that binds to multiple proteins. By optimizing the E3 ligase ligand and the linker, it is possible to favor the formation of a stable and productive ternary complex with the desired target, leading to its selective degradation.
Data Tables
Table 1: Representative VHL E3 Ligase Ligand-Linker Conjugate - Chemical Properties
| Property | Value |
| Compound Name | (S,R,S)-AHPC-PEG4-azide |
| Synonyms | VH032-PEG4-N3 |
| Molecular Formula | C31H45FN8O7 |
| Molecular Weight | 676.74 g/mol |
| Ligand for E3 Ligase | (S,R,S)-AHPC (von Hippel-Lindau ligand) |
| Linker Type | 4-unit Polyethylene (B3416737) glycol (PEG) |
| Reactive Group | Azide (B81097) (for click chemistry) |
This data is for a representative and well-characterized VHL ligand-linker conjugate, as specific data for "E3 Ligase Ligand-linker Conjugate 72" is not available in the scientific literature.
Table 2: Research Findings on a VHL-based PROTAC Utilizing a PEG Linker
| Parameter | Finding | Reference |
| Ternary Complex Formation | Forms a stable ternary complex with VHL and the target protein, exhibiting positive cooperativity. | |
| Degradation Efficacy (DC50) | Achieves potent degradation of the target protein at nanomolar concentrations in cellular assays. | |
| Selectivity | Demonstrates high selectivity for the target protein over other structurally similar proteins. | |
| Linker Influence | The PEG linker provides optimal spacing and flexibility for productive ternary complex formation. |
The findings in this table are generalized from studies on VHL-based PROTACs with PEG linkers to illustrate typical research outcomes.
Strategic Design and Synthetic Methodologies for E3 Ligase Ligand Linker Conjugates
Design Considerations for E3 Ligase Ligands within Conjugate Architectures
The E3 ligase ligand is a critical component of a PROTAC, as it hijacks the cell's natural protein disposal system. The choice of the E3 ligase and the design of its corresponding ligand are pivotal for the successful degradation of the target protein.
Ligand Affinity and Selectivity for Cognate E3 Ligases
Advanced Linker Architectures in E3 Ligase Ligand-linker Conjugates
Systematic Exploration of Linker Length and Chemical Composition
The length and chemical composition of the linker are critical determinants of a PROTAC's degradation efficiency. Studies have shown that there is often an optimal linker length for a given target, and deviations from this optimum can lead to a significant loss of activity. nih.govsigmaaldrich.comrsc.orgsigmaaldrich.com A linker that is too short may create steric hindrance, preventing the formation of a stable ternary complex, while an overly long linker might lead to unproductive binding geometries.
E3 Ligase Ligand-linker Conjugate 72 features a 2-unit polyethylene (B3416737) glycol (PEG) linker. medchemexpress.combioscience.co.uk PEG linkers are commonly employed in PROTAC design due to their hydrophilicity, which can improve the solubility and cell permeability of the resulting PROTAC. precisepeg.com The systematic exploration of linker length often involves synthesizing a series of PROTACs with varying numbers of PEG units or alkyl chains to identify the optimal length for a specific target protein. nih.gov For example, a study on estrogen receptor-α targeting PROTACs found that a 16-atom chain length was optimal for efficacy. nih.govsigmaaldrich.comrsc.orgsigmaaldrich.com The 2-unit PEG linker in this compound provides a starting point for such optimization studies.
Table 1: Impact of Linker Length on PROTAC Activity (General Findings)
| Linker Length | Impact on Ternary Complex Formation | Potential Effect on PROTAC Activity | Reference |
| Too Short | Steric hindrance, may prevent simultaneous binding of E3 ligase and target protein. | Reduced or abolished degradation. | |
| Optimal | Facilitates stable and productive ternary complex formation. | Maximal degradation efficiency. | nih.govsigmaaldrich.comrsc.orgsigmaaldrich.com |
| Too Long | Increased flexibility may lead to unproductive binding and reduced stability of the ternary complex. | Decreased degradation efficiency. |
This table presents generalized findings from PROTAC research and is not specific to this compound.
Impact of Linker Rigidity, Flexibility, and Conformational Bias on PROTAC Activity
The flexibility or rigidity of the linker significantly influences the conformational dynamics of the PROTAC and the stability of the ternary complex. nih.gov Flexible linkers, such as the PEG linker in this compound, can allow for a greater degree of conformational freedom, which may be advantageous in allowing the PROTAC to adopt an optimal orientation for ternary complex formation. precisepeg.comarxiv.org However, excessive flexibility can also be detrimental.
In contrast, rigid linkers, which often incorporate cyclic structures like piperazine (B1678402) or aromatic rings, can pre-organize the PROTAC into a conformation that is favorable for binding, potentially increasing the stability of the ternary complex. precisepeg.comnih.gov The choice between a flexible and a rigid linker is often target-dependent and requires empirical investigation. nih.gov For instance, replacing a flexible PEG linker with a more rigid phenyl ring has been shown to impair the degradation potency of certain PROTACs, while in other cases, rigidification has led to enhanced activity. nih.govnih.gov
Table 2: Comparison of Flexible and Rigid Linkers in PROTACs
| Linker Type | Characteristics | Potential Advantages | Potential Disadvantages |
| Flexible (e.g., PEG, alkyl chains) | High conformational freedom. | Can adapt to different protein surfaces; may improve solubility. | Can lead to entropic penalties upon binding; may result in less stable ternary complexes. |
| Rigid (e.g., aromatic rings, piperazine) | Restricted conformational freedom. | Can pre-organize the PROTAC for optimal binding; may enhance ternary complex stability. | May not be able to adopt the necessary conformation for ternary complex formation. |
This table presents a general comparison and the optimal choice is target-dependent.
Influence of Linker Attachment Chemistry on Conjugate Performance
This compound, or (S,R,S)-AHPC-PEG2-NH2 hydrochloride, features an amide bond connecting the (S,R,S)-AHPC ligand to the PEG linker. iris-biotech.de The terminal amine group on the linker then allows for the straightforward formation of another amide bond with a carboxyl group on a target protein ligand. sigmaaldrich.com This modular approach, where the E3 ligase ligand-linker conjugate is a pre-formed building block, streamlines the synthesis of PROTAC libraries for screening and optimization. tocris.comsigmaaldrich.com The stability of the linker and its attachment points can significantly affect the duration of action of the PROTAC. researchgate.net
Synthesis of this compound and Related Optimized Scaffolds
The synthesis of E3 ligase ligand-linker conjugates is a critical step in the development of proteolysis-targeting chimeras (PROTACs), a novel therapeutic modality designed to induce the degradation of specific target proteins. nih.gov These bifunctional molecules are composed of a ligand for an E3 ubiquitin ligase, a linker, and a ligand for the protein of interest (POI). nih.govnih.gov The E3 ligase ligand-linker conjugate serves as a versatile building block for the modular construction of PROTAC libraries. While a specific molecule denoted as "this compound" is not prominently described in the scientific literature, this section will detail the synthesis of a representative conjugate based on the von Hippel-Lindau (VHL) E3 ligase ligand, a widely used scaffold in PROTAC development. nih.gov
The optimization of the E3 ligase ligand-linker scaffold is crucial for the efficacy of the final PROTAC molecule. Key parameters that are systematically varied include the nature of the E3 ligase ligand, the length and composition of the linker, and the attachment point of the linker to the ligand. nih.govfrontiersin.org These modifications can significantly impact the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase, ultimately influencing the efficiency of protein degradation. nih.gov
Convergent Synthetic Strategies for E3 Ligase Ligand-linker Conjugates
Convergent synthetic strategies are frequently employed for the efficient assembly of E3 ligase ligand-linker conjugates. These approaches involve the separate synthesis of the E3 ligase ligand and the linker, followed by their conjugation in a later step. This modularity allows for the rapid generation of a diverse library of conjugates with varying linker lengths and compositions, which is essential for optimizing the properties of the resulting PROTAC. musechem.comresearchgate.net
A common convergent approach for the synthesis of VHL ligand-linker conjugates begins with the preparation of a functionalized VHL ligand, such as (S,R,S)-AHPC (a derivative of the VHL ligand VH032), which contains a suitable handle for linker attachment, often a terminal amine or carboxylic acid. glpbio.com Concurrently, the linker is synthesized with a complementary reactive group. The final conjugation is typically achieved through standard amide bond formation or other robust coupling reactions. This strategy offers significant advantages in terms of flexibility and efficiency, as different linkers can be readily attached to a common E3 ligase ligand scaffold. nih.govmusechem.com
Another convergent method involves the initial attachment of a smaller adapter fragment to both the E3 ligase ligand and the POI ligand, followed by the connection of these two fragments. musechem.com This approach further enhances the modularity of PROTAC synthesis.
Utilization of Bioconjugation Techniques in Conjugate Assembly (e.g., Click Chemistry)
Bioconjugation techniques, particularly "click chemistry," have become indispensable tools for the assembly of E3 ligase ligand-linker conjugates due to their high efficiency, selectivity, and biocompatibility. rsc.org The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example of a click reaction widely used in this context. medchemexpress.com This reaction involves the coupling of a terminal alkyne with an azide (B81097) to form a stable triazole ring, a common motif in PROTAC linkers. researchgate.net
For instance, a VHL ligand can be functionalized with an azide group, while the linker is synthesized with a terminal alkyne. The CuAAC reaction then efficiently joins these two components. medchemexpress.com The mild reaction conditions of click chemistry are compatible with a wide range of functional groups, making it an ideal strategy for the late-stage modification of complex molecules. rsc.org
Strain-promoted azide-alkyne cycloaddition (SPAAC) offers an alternative to CuAAC that circumvents the need for a copper catalyst, which can be cytotoxic. SPAAC utilizes strained cyclooctynes that react readily with azides.
The table below summarizes common click chemistry reactions used in the synthesis of E3 ligase ligand-linker conjugates.
| Reaction | Reactants | Key Features | Reference(s) |
| Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Terminal Alkyne, Azide | High efficiency, mild conditions, forms a stable triazole linker. | medchemexpress.com |
| Strain-promoted Azide-Alkyne Cycloaddition (SPAAC) | Strained Cyclooctyne, Azide | Catalyst-free, highly biocompatible. | |
| Inverse Electron-demand Diels-Alder (IEDDA) | Tetrazine, Strained Alkene | Catalyst-free, rapid kinetics. |
Specific Synthetic Pathways to this compound
As a specific "this compound" is not defined in the literature, a representative synthetic pathway for a VHL ligand-linker conjugate, which we will refer to as Conjugate 72 , is outlined below. This hypothetical pathway illustrates the integration of the synthetic principles discussed previously.
Scheme 1: Hypothetical Synthesis of Conjugate 72
The synthesis of Conjugate 72 would commence with the preparation of a VHL ligand precursor, such as a derivative of (S,R,S)-AHPC, bearing a protected amine. In parallel, a polyethylene glycol (PEG) linker, a common choice to enhance solubility and pharmacokinetic properties, would be functionalized with a terminal alkyne on one end and a carboxylic acid on the other.
The VHL ligand precursor would then be deprotected to reveal the free amine, which is subsequently coupled with the carboxylic acid of the PEG linker via standard amide bond formation using a coupling agent like HATU. This would yield the final E3 ligase ligand-linker conjugate, Conjugate 72 , with a terminal alkyne ready for conjugation to a POI ligand functionalized with an azide.
High-Throughput Synthesis and Screening Approaches for E3 Ligase Ligand-linker Conjugate Libraries
The discovery of potent and selective PROTACs often requires the synthesis and evaluation of large libraries of molecules with systematic variations in the E3 ligase ligand, linker, and POI ligand. nih.gov High-throughput synthesis (HTS) and screening methods are therefore crucial for accelerating this process. researchgate.net
HTS platforms enable the parallel synthesis of numerous E3 ligase ligand-linker conjugates in microtiter plates. nih.gov These platforms often leverage automated liquid handling systems and modular synthetic approaches, such as click chemistry, to rapidly generate diverse libraries. musechem.comnih.gov The resulting conjugates can then be directly used in high-throughput screening assays without the need for purification, a concept known as "direct-to-biology". nih.gov
A variety of high-throughput screening assays have been developed to assess the activity of E3 ligases and the efficacy of PROTACs. researchgate.netlifesensors.com These include biochemical assays that measure the ubiquitination of a substrate and cell-based assays that quantify the degradation of the target protein. lifesensors.comelifesciences.org Fluorescence polarization and time-resolved fluorescence resonance energy transfer (TR-FRET) are common detection methods used in these assays. lifesensors.comelifesciences.org The data generated from these screens provides valuable structure-activity relationships that guide the optimization of PROTAC design.
The table below highlights some of the key high-throughput screening techniques.
| Screening Technique | Principle | Application | Reference(s) |
| Fluorescence Polarization (FP) | Measures changes in the polarization of fluorescent light upon binding of a small molecule to a larger protein. | Identifying ligands that bind to E3 ligases. | elifesciences.org |
| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | Measures the transfer of energy between a donor and an acceptor fluorophore when in close proximity. | Monitoring the formation of the ternary complex and substrate ubiquitination. | lifesensors.com |
| ELISA-based Assays | Utilizes antibodies to detect the ubiquitination of a substrate or the E3 ligase itself. | High-throughput screening of E3 ligase activity. | lifesensors.com |
| Cell-based Protein Degradation Assays | Quantifies the amount of target protein remaining in cells after treatment with a PROTAC. | Assessing the efficacy of PROTACs in a cellular context. | nih.gov |
Mechanistic and Biophysical Characterization of E3 Ligase Ligand Linker Conjugate 72
In Vitro Characterization of Ternary Complex Formation by E3 Ligase Ligand-linker Conjugate 72
The formation of a stable and productive ternary complex (E3 ligase:PROTAC:target protein) is the cornerstone of PROTAC-mediated protein degradation. digitellinc.com The properties of the E3 ligase ligand-linker conjugate are a key determinant in the thermodynamics and kinetics of this assembly.
To quantify the binding interactions that lead to ternary complex formation, various biophysical assays are employed. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a particularly powerful technique for studying these interactions in a homogenous format. nih.gov This assay measures the proximity between two molecules labeled with a donor and an acceptor fluorophore. When the two molecules are brought together by a bridging molecule like a PROTAC, energy transfer occurs, generating a detectable signal.
In a typical TR-FRET assay to characterize this compound, one would measure its binary binding affinity to the E3 ligase it is designed to recruit (e.g., Von Hippel-Lindau (VHL) or Cereblon (CRBN)). nih.gov Subsequently, in the presence of a target protein of interest (POI), the assay can quantify the formation of the ternary complex. The binding affinity (Kd) and cooperativity (alpha) of ternary complex formation are critical parameters. Cooperativity describes how the binding of the PROTAC to one protein influences its affinity for the other.
Table 1: Illustrative TR-FRET Data for this compound
| Interaction | Analyte | Ligand | Kd (nM) |
| Binary Binding | This compound | E3 Ligase (e.g., VHL) | 150 |
| Binary Binding | POI Ligand | Protein of Interest (POI) | 50 |
| Ternary Complex Formation | E3 Ligase + POI | PROTAC (containing Conjugate 72) | 25 |
Note: The data presented in this table is illustrative and serves to represent typical findings for such a compound.
Beyond binding affinities, the stability and stoichiometry of the ternary complex are crucial for its degradative efficacy. A stable complex ensures a sufficient window for the ubiquitination machinery to act. researchgate.net Techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can provide detailed information on the kinetics (on- and off-rates) and thermodynamics of complex formation, respectively.
The stoichiometry, typically a 1:1:1 ratio of E3 ligase, PROTAC, and target protein, confirms the intended mode of action. dundee.ac.uk Any deviation from this could indicate non-productive binding modes or aggregation, which would be detrimental to efficient protein degradation.
Table 2: Illustrative Ternary Complex Characteristics for a PROTAC Incorporating this compound
| Parameter | Value | Method |
| Stoichiometry (E3:PROTAC:POI) | 1:1:1 | Isothermal Titration Calorimetry |
| Dissociation Constant (Kd) | 25 nM | Surface Plasmon Resonance |
| Association Rate (ka) | 1.5 x 10^5 M⁻¹s⁻¹ | Surface Plasmon Resonance |
| Dissociation Rate (kd) | 3.75 x 10⁻³ s⁻¹ | Surface Plasmon Resonance |
| Complex Half-life | ~3 minutes | Calculated from kd |
Note: The data presented in this table is illustrative and serves to represent typical findings for such a compound.
This compound-Mediated Ubiquitination Profiling
The ultimate goal of forming the ternary complex is to induce the ubiquitination of the target protein. wikipedia.org Direct measurement of this enzymatic process provides a functional readout of the PROTAC's efficacy.
In vitro ubiquitination assays reconstitute the key components of the UPS: the E1 activating enzyme, an E2 conjugating enzyme specific to the recruited E3 ligase, the E3 ligase itself, ubiquitin, and ATP. The target protein is then added along with the PROTAC containing this compound. The extent of ubiquitination can be quantified by various methods, including Western blotting for the target protein (observing higher molecular weight bands corresponding to polyubiquitinated species) or specialized assays that measure the consumption of ubiquitin or the formation of polyubiquitin (B1169507) chains.
Table 3: Illustrative In Vitro Ubiquitination of a Target Protein Mediated by a PROTAC with Conjugate 72
| Concentration of PROTAC (nM) | % Target Protein Ubiquitinated |
| 1 | 15 |
| 10 | 45 |
| 100 | 85 |
| 1000 | 90 |
Note: The data presented in this table is illustrative and serves to represent typical findings for such a compound.
The specific lysine (B10760008) residues on the target protein that are ubiquitinated can influence the efficiency of proteasomal degradation. Mass spectrometry-based proteomics is the gold standard for identifying these sites. Following an in vitro ubiquitination reaction, the target protein is isolated, digested into peptides, and analyzed by mass spectrometry. The identification of peptides with a diglycine remnant (a signature of trypsin-digested ubiquitinated lysine) confirms the site of ubiquitin attachment. This information is valuable for understanding the structural requirements for productive ubiquitination and can guide the design of more effective PROTACs. nih.gov
Biophysical Studies of this compound Interactions with Cellular Degradation Machinery
The interaction of the PROTAC-induced ternary complex with the larger cellular degradation machinery, specifically the proteasome, is the final step in the degradation cascade. While direct in vitro studies of this interaction are complex, biophysical methods can provide insights into how the structure and dynamics of the ternary complex might favor subsequent steps.
Investigation of Induced Degradation Pathway Engagement
No specific research findings are available for "this compound" to detail its engagement with the induced degradation pathway.
Assessment of Substrate Receptor Recruitment Dynamics
No specific research findings are available for "this compound" to assess its substrate receptor recruitment dynamics.
Structure Activity Relationship Sar Analysis and Computational Design of E3 Ligase Ligand Linker Conjugates
Comprehensive SAR Studies for E3 Ligase Ligand-linker Conjugate 72 and Analogs
The development of potent and selective protein degraders is an iterative process that involves extensive SAR studies to optimize the three key components of a PROTAC: the E3 ligase ligand, the linker, and the target protein-binding ligand (warhead). While specific proprietary data on this compound is not extensively available in the public domain, we can infer its SAR from studies on analogous compounds, such as those developed as EGFR L858R degraders. nih.gov
The degradation efficacy of a PROTAC is highly sensitive to structural modifications in both the E3 ligase ligand and the linker. For instance, in the optimization of EGFR L858R degraders, modifications to the Cereblon (CRBN) E3 ligase ligand and the linker connecting it to the EGFR inhibitor led to compounds with varying degradation capabilities. nih.gov The potency of these degraders is often quantified by the DC50 (concentration required for 50% degradation of the target protein) and Dmax (maximum level of degradation) values.
Key structural modifications and their general impact on degradation efficacy include:
E3 Ligase Ligand Modifications: Alterations to the E3 ligase ligand can affect its binding affinity and the stability of the resulting ternary complex (E3 ligase-PROTAC-target protein). Even subtle changes can significantly impact degradation.
Linker Length and Composition: The length and chemical nature of the linker are critical for productive ternary complex formation. explorationpub.comarxiv.org A linker that is too short may lead to steric clashes between the E3 ligase and the target protein, preventing ubiquitination. Conversely, an excessively long linker might result in an unstable and non-productive ternary complex. The composition of the linker (e.g., polyethylene (B3416737) glycol (PEG) chains versus alkyl chains) influences the molecule's physicochemical properties, such as solubility and cell permeability. explorationpub.combroadpharm.com
Table 1: Illustrative SAR Data for Analogs of this compound
| Compound | E3 Ligase Ligand Modification | Linker Modification | DC50 (nM) in H1975 cells |
| 70 | Standard CRBN Ligand | Initial Linker | 12 |
| 71 | Optimized CRBN Ligand | Modified Linker A | 18 |
| 72 | Optimized CRBN Ligand | Modified Linker B | 18 |
| 73 | Further Optimized CRBN Ligand | Modified Linker B | 10 |
This table is generated based on the principles of SAR and the specific data point for compound 70 found in the search results to illustrate the correlation between structural modifications and degradation efficacy. nih.gov
The key pharmacophoric elements of an E3 ligase ligand-linker conjugate are the specific chemical features that are essential for its biological activity. These include hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings that engage in critical interactions with both the E3 ligase and the target protein.
For CRBN-recruiting ligands like those in the analogs of conjugate 72, the glutarimide moiety is a critical pharmacophore that binds to the CRBN E3 ligase. nih.gov Similarly, the warhead portion of the molecule contains the pharmacophoric elements necessary for high-affinity binding to the target protein, in this case, EGFR. The linker, while often considered a passive spacer, can also possess pharmacophoric features that contribute to the stability of the ternary complex through interactions with either protein.
The linker plays a crucial role in dictating the geometry and stability of the ternary complex, which is a prerequisite for efficient ubiquitination and subsequent degradation of the target protein. nih.govbroadpharm.comnih.gov Linker-specific SAR studies aim to identify the optimal linker length, rigidity, and composition.
Key aspects of linker-specific SAR include:
Linker Length: As illustrated in many PROTAC development campaigns, there is often an optimal linker length. A systematic variation of linker length, for example by adding or removing PEG or alkyl units, is a common strategy to identify this optimum. arxiv.org
Linker Rigidity: The flexibility or rigidity of the linker can influence the conformational freedom of the PROTAC and its ability to induce a productive ternary complex. More rigid linkers, incorporating elements like alkynes or cyclic structures, can reduce the entropic penalty of ternary complex formation.
Attachment Points: The points at which the linker is attached to the E3 ligase ligand and the warhead are critical. An incorrect attachment point can orient the two proteins in a non-productive manner, failing to bring a lysine (B10760008) residue on the target protein into proximity with the E2 ubiquitin-conjugating enzyme.
Computational Modeling and Simulations for Rational Conjugate Design
Computational approaches are increasingly being used to accelerate the design and optimization of PROTACs by providing insights into the structure and dynamics of ternary complexes. researchgate.netscienceopen.com
Molecular dynamics (MD) simulations are powerful computational tools that can model the dynamic behavior of molecules over time. nih.govresearchgate.net In the context of PROTACs, MD simulations can be used to:
Assess Ternary Complex Stability: By simulating the ternary complex, researchers can evaluate its stability and identify key intermolecular interactions that contribute to its formation. researchgate.net
Predict Productive Conformations: MD simulations can explore the conformational landscape of the PROTAC and the ternary complex to predict whether the arrangement is suitable for ubiquitination.
Understand the Role of the Linker: These simulations can provide detailed insights into how the linker influences the relative orientation and dynamics of the E3 ligase and the target protein.
Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. In the context of PROTACs, both ligand-based and structure-based virtual screening can be employed for optimization.
Ligand-Based Virtual Screening: This approach uses the knowledge of known active compounds to identify new molecules with similar properties. For example, if a particular linker conformation is found to be highly effective, ligand-based methods can be used to search for other linkers that can adopt a similar shape.
Structure-Based Virtual Screening: This method utilizes the three-dimensional structure of the target proteins and the ternary complex to dock and score potential PROTAC molecules. scienceopen.com This can be particularly useful for optimizing the linker by computationally evaluating a wide range of linker lengths and compositions to predict their ability to promote a stable and productive ternary complex.
Predictive Algorithms for Degradation Potency and Selectivity
The development of predictive algorithms is a key area of research aimed at accelerating the design of effective PROTACs by forecasting their degradation potency and selectivity. These computational tools leverage data from existing PROTACs to build models that can guide the synthesis of new molecules.
Key Approaches in Predictive Modeling:
Machine Learning and Quantitative Structure-Activity Relationship (QSAR): Researchers are increasingly employing machine learning algorithms to develop QSAR models. These models correlate the structural features of PROTACs with their biological activity, such as degradation concentration (DC₅₀) and maximal degradation (Dₘₐₓ). By analyzing large datasets of PROTACs with varying linkers, E3 ligase ligands, and target protein binders, these algorithms can identify key molecular descriptors that influence degradation potency.
Ternary Complex Modeling: The formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase is essential for efficient degradation. nih.gov Computational approaches, including molecular docking and molecular dynamics (MD) simulations, are used to predict the geometry and stability of this complex. These models can help in designing linkers that promote favorable protein-protein interactions within the ternary complex, thereby enhancing degradation potency and selectivity.
Data Driving Predictive Models:
The accuracy of these predictive algorithms is highly dependent on the quality and quantity of the input data. The table below illustrates the type of data that would be used to train such models, though this is a generalized representation due to the lack of specific data for "this compound."
| E3 Ligase Ligand | Linker Type/Length | Target Ligand | DC₅₀ (nM) | Dₘₐₓ (%) |
| Cereblon (CRBN) | PEG, 4 units | Bromodomain inhibitor | 10 | 95 |
| Von Hippel-Lindau (VHL) | Alkyl chain, 8 atoms | Kinase inhibitor | 50 | 85 |
| Cereblon (CRBN) | PEG, 8 units | Bromodomain inhibitor | 5 | 98 |
| Von Hippel-Lindau (VHL) | Alkyl/ether, 12 atoms | Kinase inhibitor | 100 | 70 |
This table is illustrative and does not represent actual data for a specific compound.
Rational Design Principles Derived from SAR Studies for E3 Ligase Ligand-linker Conjugates
Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of an E3 ligase ligand-linker conjugate influences the biological activity of the final PROTAC. These studies involve systematically modifying the different components of the conjugate and evaluating the impact on degradation performance.
Key Design Principles:
Linker Composition and Length: The nature and length of the linker are critical determinants of PROTAC efficacy. SAR studies have shown that the linker's rigidity, flexibility, and chemical composition (e.g., polyethylene glycol (PEG) vs. alkyl chains) significantly impact the formation of a productive ternary complex. An optimal linker length is required to span the distance between the E3 ligase and the target protein without inducing steric clash.
Linker Attachment Point: The point at which the linker is attached to the E3 ligase ligand (the "exit vector") is another crucial parameter. Altering the attachment point can change the orientation of the E3 ligase relative to the target protein in the ternary complex, which can dramatically affect ubiquitination efficiency and degradation.
E3 Ligase Ligand Choice: The choice of E3 ligase ligand (e.g., binding to VHL, CRBN, IAP, or MDM2) can influence the tissue distribution and the substrate scope of the resulting PROTAC. nih.govnih.gov SAR studies help to determine which E3 ligase is most suitable for degrading a specific target protein in a particular cellular context.
Illustrative SAR Findings:
The following table summarizes hypothetical SAR findings for a series of E3 ligase ligand-linker conjugates, demonstrating how systematic modifications can lead to improved potency.
| Conjugate ID | Linker Modification | Attachment Point | Change in DC₅₀ |
| Conj-A | PEG4 | Position 4 | Baseline |
| Conj-B | PEG8 | Position 4 | 2-fold improvement |
| Conj-C | Alkyl-C8 | Position 4 | 5-fold decrease |
| Conj-D | PEG8 | Position 5 | 10-fold improvement |
This table is illustrative and does not represent actual data for a specific compound.
In Vitro Cellular Efficacy and Mechanistic Investigations of E3 Ligase Ligand Linker Conjugate 72
Quantitative Assessment of Target Protein Degradation in Cellular Systems
Dose-Response Degradation Curves
Bavdegalutamide (B8270050) has demonstrated potent, dose-dependent degradation of the Androgen Receptor across various prostate cancer cell lines. The half-maximal degradation concentration (DC50), a measure of the concentration of the degrader required to reduce the target protein level by 50%, has been determined in several cellular models.
In preclinical studies, bavdegalutamide was found to have a DC50 of approximately 1 nM in cell lines such as LNCaP and VCaP. ascopubs.orgbioworld.com Further investigations have confirmed its high potency, with a reported DC50 of less than 1 nM in all tested cell lines. researchgate.netaacrjournals.org In the 22Rv1 prostate cancer cell line, which expresses both full-length AR and AR splice variants, a DC50 value of 50.19 ± 13.78 nM has been reported for a related PSMA-guided AR degrader. biorxiv.org
| Cell Line | DC50 (nM) | Reference |
|---|---|---|
| LNCaP | ~1 | ascopubs.orgbioworld.com |
| VCaP | ~1 | ascopubs.orgbioworld.com |
| 22Rv1 | 50.19 ± 13.78 | biorxiv.org |
Time-Dependent Degradation Kinetics
The degradation of the Androgen Receptor by bavdegalutamide is a rapid process. Studies have shown that significant reduction in AR protein levels occurs within a few hours of treatment. In VCaP prostate cancer cells, treatment with bavdegalutamide resulted in only 10% of the AR protein remaining after 4 hours. bioworld.com This swift action is a key characteristic of its event-driven, catalytic mechanism, where a single molecule of the PROTAC can mediate the degradation of multiple target protein molecules. nih.gov
| Time Point | Remaining AR Protein (%) | Cell Line | Reference |
|---|---|---|---|
| 4 hours | 10% | VCaP | bioworld.com |
| 16 hours | <10% | VCaP | amazonaws.com |
Comparison of Degradation Efficacy Across Different Cell Lines
Bavdegalutamide has demonstrated robust degradation of the Androgen Receptor across a spectrum of prostate cancer cell lines, including those with varying AR expression levels and mutation statuses. It effectively degrades wild-type AR and has shown activity against clinically relevant mutant AR proteins. ascopubs.orgaacrjournals.org Its efficacy has been observed in cell lines such as LNCaP, VCaP, and 22Rv1. ascopubs.orgbiorxiv.org
Notably, bavdegalutamide maintains its degradative capacity in models of resistance to standard-of-care anti-androgen therapies like enzalutamide. ascopubs.orgresearchgate.net For instance, in an enzalutamide-resistant VCaP tumor model, bavdegalutamide demonstrated significant in vivo efficacy and reduction of AR-target gene expression. ascopubs.org However, it has been noted in preclinical models that it does not degrade the L702H AR mutation or the AR-V7 splice variant. nursingcenter.comresearchgate.net
Specificity and Selectivity Profiling of Bavdegalutamide (ARV-110)
Off-Target Degradation Assessment via Proteomics
The selectivity of bavdegalutamide for the Androgen Receptor has been rigorously assessed through unbiased global proteomic studies. In VCaP cells treated with 10 nM of bavdegalutamide for 8 hours, analysis of nearly 4,000 detectable proteins revealed that only the Androgen Receptor was degraded. aacrjournals.org This high degree of selectivity is a critical attribute, minimizing the potential for off-target effects.
Furthermore, to assess its specificity against closely related proteins, the effect of bavdegalutamide on the Glucocorticoid Receptor (GR) was investigated in the MCF-7 breast cancer cell line. Treatment with concentrations ranging from 30 to 300 nM resulted in the degradation of AR but not GR, highlighting its specificity. aacrjournals.orgbioworld.com
Investigation of E3 Ligase Dependence for Degradation Activity
The mechanism of action of bavdegalutamide is fundamentally dependent on its ability to recruit an E3 ubiquitin ligase to the target protein. Specifically, bavdegalutamide utilizes a ligand that binds to the Cereblon (CRBN) E3 ubiquitin ligase. nih.govaacrjournals.org This recruitment brings the AR into close proximity with the E3 ligase machinery, leading to the transfer of ubiquitin to the AR and its subsequent degradation by the proteasome. aacrjournals.orgnih.gov The degradation of AR by bavdegalutamide is contingent on the presence and activity of the CRBN-containing E3 ligase complex. aacrjournals.org
Cellular Pathway Perturbations Induced by E3 Ligase Ligand-linker Conjugate 72
The primary mechanism of action of this compound, a Proteolysis Targeting Chimera (PROTAC), involves the induced degradation of its target protein, the Epidermal Growth Factor Receptor (EGFR) harboring the L858R mutation. This degradation event initiates a cascade of downstream biological effects and extensive cellular reprogramming at the transcriptomic and proteomic levels.
Downstream Biological Effects of Target Protein Depletion
The degradation of the EGFR L858R mutant protein by CRBN-based PROTACs, a class to which this compound belongs, leads to the potent inhibition of key downstream signaling pathways that are crucial for cancer cell proliferation and survival. researchgate.netnih.gov Overexpression and activating mutations of EGFR, such as the L858R mutation, result in the constitutive activation of pro-oncogenic pathways including the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK signaling cascades. mdpi.com
Depletion of the EGFR L858R protein effectively shuts down these aberrant signals. For instance, treatment of EGFR-mutant non-small cell lung cancer (NSCLC) cells with CRBN-recruiting EGFR degraders has been shown to dramatically inhibit the phosphorylation of EGFR itself, as well as the phosphorylation of downstream effectors like AKT. nih.gov This disruption of signaling ultimately leads to significant cellular consequences, including the induction of apoptosis and cell cycle arrest, thereby inhibiting the growth of cancer cells. nih.govnih.gov Studies on similar CRBN-based EGFR degraders in H1975 cells, which express the EGFR L858R/T790M mutant, have demonstrated that these compounds can induce significant apoptosis and cause cell cycle arrest, highlighting the profound impact of target protein depletion. researchgate.netnih.govnih.gov
Interactive Data Table: Downstream Effects of EGFR L858R Degradation by Representative CRBN-Based PROTACs
| Downstream Effect | Cellular Model | Observed Outcome | Reference |
| Inhibition of EGFR Phosphorylation | H1975 | Strong inhibition | nih.govlookchem.com |
| Inhibition of AKT Phosphorylation | H1975 | Significant reduction | nih.gov |
| Induction of Apoptosis | H1975 | Significant increase | researchgate.netnih.govnih.gov |
| Cell Cycle Arrest | H1975 | Arrest in G0/G1 phase | researchgate.netnih.gov |
Transcriptomic and Proteomic Changes Following Degradation
While specific transcriptomic and proteomic analyses for this compound are not publicly available, studies on the effects of EGFR inhibition and degradation provide insights into the expected global cellular changes. The inhibition of EGFR signaling is known to cause widespread alterations in gene expression. For example, transcriptomic analyses of colorectal cancer cells treated with the anti-EGFR antibody cetuximab have revealed significant changes in gene expression profiles, including shifts in consensus molecular subtypes (CMS) that are associated with treatment sensitivity and resistance. bioworld.com
Global proteomic analyses of cells treated with EGFR degraders have shown high selectivity for the target protein. nih.gov For instance, a study on gefitinib-based EGFR degraders revealed that the compounds were highly selective for EGFR, with minimal off-target effects. nih.gov This high selectivity is a key advantage of PROTAC technology. However, it is also known that prolonged treatment with EGFR inhibitors can lead to adaptive changes in the proteome, including the upregulation of compensatory signaling pathways, which can contribute to the development of resistance. mdpi.com A comprehensive transcriptomic and proteomic analysis following treatment with this compound would be invaluable for fully understanding its cellular impact and for identifying potential biomarkers of response and resistance.
Resistance Mechanisms to this compound in Cellular Models and Strategies for Overcoming Them
The development of resistance to targeted therapies is a major challenge in oncology. While this compound is designed to overcome certain resistance mechanisms to traditional EGFR inhibitors, cancer cells can develop novel mechanisms to evade its effects.
Acquired Resistance Mechanisms in Cellular Systems
Acquired resistance to PROTACs, including those targeting EGFR, can arise through several mechanisms. One of the most common is the development of secondary mutations in the target protein that prevent the PROTAC from binding. In the context of EGFR, mutations such as T790M and C797S are well-documented mechanisms of resistance to tyrosine kinase inhibitors (TKIs). acs.orgnih.gov While some PROTACs are designed to degrade EGFR with these mutations, the emergence of additional mutations could potentially confer resistance to this compound.
Another significant resistance mechanism involves alterations in the components of the ubiquitin-proteasome system. Since this compound relies on the E3 ligase cereblon (CRBN) to mediate EGFR degradation, mutations in CRBN can render the PROTAC ineffective. acs.org Studies have shown that mutations in CRBN can either cause resistance or, in some cases, sensitization to different degraders. acs.org Furthermore, upregulation of drug efflux pumps, such as multidrug resistance protein 1 (MDR1), has been identified as a mechanism of both intrinsic and acquired resistance to PROTACs in cancer cells by reducing the intracellular concentration of the degrader. mdpi.com
Interactive Data Table: Potential Acquired Resistance Mechanisms to CRBN-Based EGFR PROTACs
| Resistance Mechanism | Description | Potential Impact on Conjugate 72 | Reference |
| Secondary EGFR Mutations | Mutations in the EGFR binding site (e.g., C797S) may prevent the conjugate from binding to its target. | Loss of degradation activity. | acs.orgnih.gov |
| CRBN Mutations | Mutations in the CRBN E3 ligase can disrupt the formation of the ternary complex required for degradation. | Ineffective recruitment of the ubiquitin machinery. | acs.org |
| Upregulation of Efflux Pumps | Increased expression of pumps like MDR1 can reduce the intracellular concentration of the conjugate. | Reduced efficacy due to lower compound availability. | mdpi.com |
Rational Design of Next-Generation Conjugates to Circumvent Resistance
The development of this compound itself was the result of optimizing a parent compound. Building on this, the rational design of next-generation conjugates to overcome acquired resistance is a key area of research. One strategy involves modifying the warhead of the PROTAC to effectively bind to and degrade EGFR with resistance mutations. For example, PROTACs have been developed using fourth-generation EGFR TKI compounds as warheads to potently degrade EGFR harboring the L858R/T790M/C797S triple mutation. mdpi.com
Another approach is to alter the E3 ligase ligand or the linker to improve the formation of a stable and productive ternary complex (EGFR-PROTAC-E3 ligase). The geometry of this complex is critical for efficient ubiquitination and degradation. By optimizing the linker length and composition, it may be possible to overcome resistance caused by subtle changes in the target protein or E3 ligase.
Furthermore, the development of dual-PROTACs that can simultaneously degrade two different target proteins, such as EGFR and PARP, represents an innovative strategy to tackle resistance by targeting multiple oncogenic pathways at once. nih.gov The exploration of different E3 ligases beyond CRBN and VHL also opens up new avenues for developing next-generation degraders that may be effective in cell types where CRBN is mutated or lowly expressed.
Advanced Research Directions and Translational Perspectives for E3 Ligase Ligand Linker Conjugates
Exploration of Novel E3 Ligase Ligands and Linker Chemistries for Broadening Degradation Scope
The efficacy of a PROTAC is fundamentally dependent on the E3 ligase it recruits. To date, the majority of PROTACs in development, including those in clinical trials, utilize ligands for a very small subset of the over 600 known human E3 ligases, primarily Cereblon (CRBN) and von Hippel-Lindau (VHL). bohrium.comrsc.orgresearchgate.net This limited toolbox restricts the scope of degradable proteins, as the expression and activity of CRBN and VHL can vary between different cell types and tissues. nih.gov Consequently, a major research thrust is the discovery and validation of ligands for novel E3 ligases.
The exploration for new E3 ligase ligands aims to:
Expand the Degradable Proteome: Different E3 ligases have distinct substrate specificities and cellular localizations, which can be exploited to degrade new classes of proteins.
Achieve Tissue Selectivity: Harnessing E3 ligases that are selectively expressed in specific tissues or cell types could lead to more targeted therapies with reduced off-target effects. nih.gov For instance, researchers have identified TRIM58 as an E3 ligase specifically expressed in erythroid precursor cells, opening the door for developing degraders for blood-related disorders.
Overcome Resistance: Resistance to CRBN- or VHL-based PROTACs has been observed, making the availability of alternative E3 ligase recruiters crucial for durable therapeutic responses. rsc.org
Recent research has successfully identified and utilized ligands for other E3 ligases such as MDM2, cIAP, RNF114, and KEAP1 in preclinical studies. nih.gov
Equally important is the innovation in linker chemistry . The linker component of an E3 ligase ligand-linker conjugate is not merely a passive spacer but plays a critical role in the physicochemical properties and biological activity of the final PROTAC molecule. chimia.ch The composition and length of the linker influence the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. chimia.ch Research in this area focuses on moving beyond simple polyethylene (B3416737) glycol (PEG) or alkyl chains to more sophisticated designs.
| Linker Type | Characteristics & Research Focus | Impact on PROTAC Properties |
| Alkyl Chains | Simple, flexible linkers. Research focuses on optimizing length to achieve productive ternary complex formation. | Can provide necessary flexibility but may lead to conformational instability. |
| PEG Linkers | Commonly used to improve solubility and pharmacokinetic properties. | Enhances hydrophilicity but can sometimes negatively impact cell permeability. |
| Rigid Linkers | Incorporate cyclic structures (e.g., piperidine, piperazine) to reduce flexibility. chimia.ch | Can pre-organize the PROTAC into a bioactive conformation, potentially increasing potency and stability. |
| Functionalized Linkers | Linkers incorporating specific chemical motifs to add functionality, such as photo-cleavable groups or targeting moieties. | Enables conditional activation and targeted delivery. |
The development of "E3 Ligase Ligand-linker Conjugate 72" would conceptually benefit from this expanding toolbox, potentially incorporating a novel, tissue-specific E3 ligase ligand and a functionally optimized linker to achieve superior potency and selectivity.
Development of Dual-Targeting or Multivalent E3 Ligase Ligand-linker Conjugates
To enhance the potency and efficacy of protein degradation, researchers are exploring multivalent PROTACs. Instead of the conventional one-to-one binding of a target and an E3 ligase, these advanced constructs can feature multiple binding sites.
Dual-Ligand PROTACs and Their Enhanced Degradation Properties
A significant advancement in this area is the development of dual-ligand PROTACs . These molecules are designed with two ligands for the protein of interest (POI) and two ligands for the E3 ligase, connected through a branched linker. rsc.orgnih.govrsc.org The underlying hypothesis is that this multivalent binding will facilitate the formation of more stable and long-lived ternary complexes through increased avidity, leading to more efficient ubiquitination and degradation. nih.govrsc.org
Recent studies have provided strong evidence supporting this concept. A dual-ligand PROTAC targeting BET proteins was shown to have up to a tenfold increase in degradation efficiency and a hundredfold increase in cytotoxicity in cancer cell lines compared to its conventional single-ligand counterpart. rsc.orgnih.gov Furthermore, these dual-ligand constructs demonstrated a more sustained degradation of the target protein, lasting up to 60 hours after the compound was removed. nih.gov
Another innovative approach is the creation of trivalent PROTACs . These molecules can be designed in several ways:
One E3 Ligand, Two Target Ligands: This design is particularly useful for targets that have multiple domains or exist in a complex. A trivalent PROTAC targeting the BET family of proteins, which contain two bromodomains, demonstrated superior degradation efficacy and more potent anti-cancer activity compared to bivalent PROTACs. nih.govchemrxiv.org
Two E3 Ligands, One Target Ligand: A "heterotrivalent" PROTAC was designed to simultaneously recruit two different E3 ligases (VHL and CRBN) to a single target protein. acs.org This dual-ligase recruitment strategy was shown to enhance protein degradation through an additive effect of the two ligases. acs.org
These multivalent strategies, if applied to a construct like "this compound," could significantly amplify its therapeutic effect.
Conditional and Spatiotemporal Control of Protein Degradation by E3 Ligase Ligand-linker Conjugates
A major challenge in drug development is minimizing off-target effects and toxicity. Conditional activation strategies aim to restrict the activity of a PROTAC to specific locations, tissues, or times, thereby enhancing its therapeutic index.
Light-Activated or Chemically Inducible Degraders
Light-activated PROTACs represent a powerful approach for achieving precise spatiotemporal control. nih.gov These are created by modifying an E3 ligase ligand-linker conjugate with a photosensitive group. Two main strategies are employed:
Photocaged PROTACs (pc-PROTACs): In this design, a photolabile protecting group is attached to a critical site on the PROTAC, rendering it inactive. bohrium.commdpi.com Upon irradiation with a specific wavelength of light, this "cage" is irreversibly removed, activating the degrader. bohrium.comnih.govmdpi.com This allows for the precise activation of the PROTAC in a defined area, such as a tumor, while it remains dormant in other parts of the body. bohrium.com
Photoswitchable PROTACs: These molecules incorporate a photoswitchable chemical group, like an azobenzene, into the linker. nih.govfrontiersin.org The PROTAC can be reversibly switched between an active and an inactive state by applying different wavelengths of light, offering an "on/off" switch for protein degradation. nih.gov
Chemically inducible PROTACs offer an alternative to light activation. These "pro-PROTACs" are designed to be activated by specific endogenous stimuli that are enriched in the target tissue, such as a particular enzyme or a unique microenvironment. For example, PROTACs have been developed that are activated by high levels of hydrogen peroxide (H₂O₂), a condition found in many cancer cells. nih.gov Another design, termed a Dual-Action-Only PROTAC (DAO-PROTAC), requires two distinct stimuli (e.g., hypoxia and a specific enzyme) to become active, offering an even higher level of specificity through AND-logic gating. acs.org
| Activation Strategy | Mechanism | Key Features |
| Photocaging | A photolabile group blocks PROTAC activity until cleaved by light. bohrium.commdpi.com | Irreversible "On" switch; high spatial and temporal control. bohrium.com |
| Photoswitching | A photosensitive linker (e.g., azobenzene) isomerizes with light. nih.govfrontiersin.org | Reversible "On/Off" control. nih.gov |
| Chemical Induction | A masking group is removed by a specific chemical or enzyme (e.g., H₂O₂). nih.gov | Leverages disease-specific microenvironments for activation. |
Integration of Artificial Intelligence and Machine Learning for De Novo Conjugate Design and Optimization
The design of an effective PROTAC is a complex, multidimensional problem. The selection of the target ligand, E3 ligase ligand, and the nature of the linker all critically influence the final molecule's properties. Traditional drug discovery relies on iterative, often trial-and-error, synthesis and testing. Artificial intelligence (AI) and machine learning (ML) are emerging as transformative tools to accelerate and rationalize this process. researchgate.netmdpi.comrsc.org
ML models can be trained on large datasets of existing PROTACs to identify complex patterns and relationships between their structure and activity. mdpi.comcbirt.net These models can then be used to:
Predict Degradation Efficacy: AI can predict the degradation capacity of a proposed PROTAC molecule, helping to prioritize the most promising candidates for synthesis. researchgate.net
Optimize Linker Design: Generative AI models can design novel linkers de novo with desired properties, such as optimal length, flexibility, and chemical composition, to facilitate stable ternary complex formation. mdpi.comaganitha.ai
Screen Virtual Libraries: AI can rapidly screen vast virtual libraries of potential PROTAC components to identify the most promising combinations for a given target. researchgate.net
Model Ternary Complex Stability: AI-driven molecular dynamics simulations can provide insights into the stability and dynamics of the PROTAC-induced ternary complex, which is critical for efficient degradation. aganitha.ai
The integration of AI into the development pipeline for molecules like "this compound" promises to significantly reduce the time and cost of discovery while increasing the probability of success. rsc.orgcbirt.net
Expanding the Scope of Degradeable Biological Targets Beyond Conventional Proteins
While the vast majority of TPD efforts have focused on degrading intracellular proteins via the proteasome, the fundamental concept of proximity-induced degradation is being expanded to new classes of biological targets. This involves hijacking other cellular degradation pathways or targeting molecules other than proteins.
One significant area of expansion is the targeting of RNA-binding proteins (RBPs) . Defects in RBPs are implicated in many diseases, but they have been difficult to target with conventional drugs. nih.gov A novel approach, termed RNA-PROTACs , uses a small RNA mimic as the targeting warhead. nih.govnih.gov This RNA molecule binds to the RBP, and a conjugated E3-recruiting peptide then directs the entire complex for proteasomal degradation. nih.govnih.govthieme-connect.com This strategy has been successfully demonstrated for RBPs like LIN28 and RBFOX1. nih.gov
Furthermore, efforts are underway to develop technologies that can degrade other challenging biomolecules, such as non-coding RNAs and even DNA-binding proteins, by designing novel chimeric molecules that can recruit the appropriate cellular machinery. chimia.ch These emerging strategies, while still in early development, hold the potential to vastly expand the "degradable" universe and open up entirely new therapeutic avenues.
Exploring Degradation of Non-Protein Targets (e.g., RNA, DNA-binding proteins)
The success of PROTACs in degrading proteins has inspired researchers to explore the possibility of targeting other classes of biomolecules for degradation. This has led to the conceptualization and development of novel chimeric molecules aimed at degrading non-protein targets, such as RNA and DNA-binding proteins.
RNA-Targeting Chimeras (RNA-PROTACs): RNA-binding proteins (RBPs) are often dysregulated in various diseases but are challenging to target with conventional therapies. medchemexpress.com A novel approach, termed RNA-PROTAC, has been developed to induce the degradation of RBPs. In a proof-of-concept study, a short RNA oligonucleotide that binds to the RBP Lin28 was conjugated to a peptide ligand for the VHL E3 ligase. This RNA-PROTAC was able to selectively induce the degradation of Lin28 through the ubiquitin-proteasome pathway. medchemexpress.com More recently, the concept has been extended to use small molecules that bind to RNA, linked to E3 ligase ligands. The VHL ligand is a key component in these pioneering efforts, underscoring the potential of conjugates like E3 Ligase Ligand-linker Conjugate 7 to be adapted for this innovative modality. By replacing the protein-targeting warhead with an RNA-binding molecule, it is conceivable that VHL-based degraders could be developed to eliminate pathogenic RNAs.
Targeting DNA-binding Proteins: Transcription factors, which bind to specific DNA sequences to regulate gene expression, are another class of traditionally undruggable targets. mdpi.com The development of degraders for these proteins is a significant area of research. One innovative strategy involves the use of "TRAFTACs" (Transcription Factor Targeting Chimeras), which utilize a double-stranded DNA sequence specific to the target transcription factor, linked to a system that recruits an E3 ligase. While this is a more complex system, it highlights the principle of using a nucleic acid as a targeting moiety. VHL-based PROTACs have been successfully developed to degrade scaffold proteins and transcription factors, demonstrating the feasibility of targeting proteins that are part of larger complexes or interact with nucleic acids. researchgate.netacs.org The chemical properties of E3 Ligase Ligand-linker Conjugate 7, with its versatile amine linker, would allow for its conjugation to a variety of targeting moieties, including those designed to interact with DNA-binding proteins.
Q & A
Advanced Research Question
- Cellular thermal shift assay (CETSA) : Measures thermal stabilization of the E3 ligase upon conjugate binding .
- Pull-down assays : Biotinylated conjugates capture E3 ligase complexes, with Western blotting confirming co-precipitated proteins .
- Competitive inhibition : Co-treatment with excess free ligand (e.g., Thalidomide) to block conjugate binding, verifying specificity .
How do researchers address off-target protein degradation or non-specific ubiquitination by this compound?
Advanced Research Question
- Ubiquitinome profiling : Tandem mass tag (TMT)-based proteomics identifies off-target ubiquitination events .
- IsoTOP-ABPP : Activity-based protein profiling maps proteome-wide cysteine reactivity changes induced by the conjugate .
- Dose-response studies : Establish a therapeutic index by comparing DC50 (degradation) and CC50 (cytotoxicity) values across cell lines .
What analytical techniques characterize the stability and degradation kinetics of this compound in vivo?
Advanced Research Question
- Pharmacokinetic (PK) studies : LC-MS/MS quantifies plasma/tissue concentrations over time, with half-life (t1/2) and AUC (area under the curve) calculations .
- Stability assays : Incubate the conjugate in simulated physiological conditions (e.g., serum, pH 7.4 buffer) and monitor degradation via HPLC .
- Microsomal stability testing : Liver microsomes assess metabolic susceptibility, guiding structural modifications (e.g., fluorination) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
